molecular formula C15H21NO3S B5370177 1-(BENZENESULFONYL)-DECAHYDROQUINOLIN-4-OL

1-(BENZENESULFONYL)-DECAHYDROQUINOLIN-4-OL

Cat. No.: B5370177
M. Wt: 295.4 g/mol
InChI Key: MYCAFVCFAVJLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(BENZENESULFONYL)-DECAHYDROQUINOLIN-4-OL is an organic compound that belongs to the class of benzenesulfonyl derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a decahydroquinolin-4-ol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(BENZENESULFONYL)-DECAHYDROQUINOLIN-4-OL typically involves the reaction of benzenesulfonyl chloride with decahydroquinolin-4-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the hydroxyl group by the benzenesulfonyl group .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(BENZENESULFONYL)-DECAHYDROQUINOLIN-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzenesulfonyl compounds .

Scientific Research Applications

1-(BENZENESULFONYL)-DECAHYDROQUINOLIN-4-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(BENZENESULFONYL)-DECAHYDROQUINOLIN-4-OL involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways and processes, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(BENZENESULFONYL)-DECAHYDROQUINOLIN-4-OL is unique due to its specific structure, which combines the benzenesulfonyl group with a decahydroquinolin-4-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-3,6-7,13-15,17H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCAFVCFAVJLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(CCN2S(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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